Sodium orthovanadate

Description

Properties

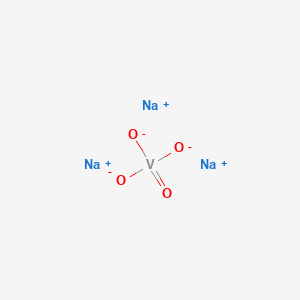

IUPAC Name |

trisodium;trioxido(oxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.V/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIXIJGXTJIKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3VO4, Na3O4V | |

| Record name | sodium orthovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_orthovanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037269 | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Sodium orthovanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13721-39-6 | |

| Record name | Sodium orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium vanadium oxide (Na3VO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium tetraoxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Orthovanadate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orthovanadate (Na₃VO₄) is a salt of the vanadate oxyanion that has garnered significant attention in biomedical research for its potent and diverse biological activities.[1] Primarily known as a competitive inhibitor of a wide range of phosphatases, its mechanism of action revolves around its ability to act as a phosphate analog.[1][2][3] This mimicry allows it to interfere with numerous cellular signaling pathways, making it a valuable tool for studying phosphorylation-dependent processes and a compound of interest for therapeutic development, particularly for its insulin-mimetic properties.[4][5][6] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism: Phosphatase Inhibition

The primary mechanism of action of this compound is its ability to inhibit a variety of phosphatases, most notably protein tyrosine phosphatases (PTPs), alkaline phosphatases, and several ATPases.[2] Vanadate exists in a tetrahedral structure similar to phosphate, allowing it to bind to the active sites of these enzymes and competitively inhibit their function.[1][7] For maximal inhibitory activity, this compound must be "activated" by a process of depolymerization. In solution, particularly at neutral pH and concentrations above 0.1 mM, vanadate can polymerize into less active forms like decavanadate.[2] Activation involves dissolving this compound in water, adjusting the pH to 10.0, and boiling the solution until it becomes colorless, which favors the formation of the monomeric orthovanadate (HVO₄²⁻ or H₂VO₄⁻), the active inhibitory species.[2]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

The most extensively studied action of this compound is its potent inhibition of PTPs.[8][9] PTPs are crucial regulators of signal transduction pathways, and their inhibition by this compound leads to a sustained phosphorylation state of their substrate proteins. This has profound effects on cellular processes such as cell growth, proliferation, and differentiation.[10] By preventing the dephosphorylation of tyrosine residues on key signaling proteins, this compound effectively enhances and prolongs the signals initiated by tyrosine kinases.[9]

Inhibition of ATPases

This compound is also a well-documented inhibitor of various ATPases, including Na⁺/K⁺-ATPase and Ca²⁺-ATPase.[8][11] This inhibition is again due to its structural similarity to phosphate, allowing it to interfere with the phosphate-transfer reactions that are central to the catalytic cycle of these enzymes. The inhibition of Na⁺/K⁺-ATPase, in particular, can disrupt the electrochemical gradients across the cell membrane, impacting numerous cellular functions.

Key Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on phosphatases lead to the modulation of several critical signaling pathways.

Insulin Signaling Pathway

This compound's insulin-mimetic properties are a direct consequence of its PTP inhibition.[5] By inhibiting PTPs such as PTP1B, which normally dephosphorylates and inactivates the insulin receptor, this compound enhances and prolongs insulin receptor signaling.[7] This leads to the downstream activation of the PI3K/Akt pathway, promoting glucose transporter (GLUT4) translocation to the cell membrane and increasing glucose uptake.[7][12]

PI3K/Akt Signaling Pathway

Beyond its role in insulin signaling, this compound can directly influence the PI3K/Akt pathway. By inhibiting phosphatases that negatively regulate this pathway, such as PTEN, this compound can lead to increased Akt activation.[2][11] This has significant implications for cell survival, proliferation, and apoptosis.[11][12] For instance, activated Akt can phosphorylate and inactivate pro-apoptotic proteins like ASK1.[11]

NF-κB Signaling Pathway

Recent studies have also implicated this compound in the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[7][13][14] By inhibiting protein phosphatases 1α (PP1α) and 2A (PP2A), this compound can suppress the AKT-IKKβ signaling axis, leading to a reduction in the translocation of NF-κB to the nucleus and a decrease in the expression of pro-inflammatory genes.[7][13][14]

Quantitative Data on this compound Activity

The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions.

| Target Enzyme | IC₅₀ Value | Cell/System | Reference |

| (Na,K)-ATPase | 10 µM | Not specified | [11] |

| Alkaline Phosphatase | 10 µM | Not specified | [11] |

| 8505C human anaplastic thyroid carcinoma cells | 0.80 - 3.76 µM (time-dependent) | 8505C cells | [15] |

Experimental Protocols

Activation of this compound

For optimal phosphatase inhibition, this compound must be activated (depolymerized) prior to use.[2]

Materials:

-

This compound powder

-

Milli-Q or distilled water

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Boiling water bath or hot plate

Procedure:

-

Prepare a 200 mM stock solution of this compound in water.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will initially appear yellowish.

-

Boil the solution until it becomes colorless (approximately 10 minutes).

-

Allow the solution to cool to room temperature.

-

Readjust the pH to 10.0.

-

Repeat the boiling and cooling steps until the solution remains colorless and the pH is stable at 10.0.

-

Store the activated this compound solution in aliquots at -20°C.

In Vitro Phosphatase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified phosphatase.

Materials:

-

Purified phosphatase enzyme

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP))

-

Assay buffer (specific to the phosphatase)

-

Activated this compound solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of activated this compound in the assay buffer.

-

In a microplate, add the phosphatase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the phosphatase substrate (e.g., pNPP) to all wells.

-

Monitor the production of the product (e.g., p-nitrophenol) over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound's primary mechanism of action as a competitive phosphatase inhibitor gives it a broad and potent range of biological effects. Its ability to modulate key signaling pathways, particularly the insulin and PI3K/Akt pathways, has established it as an important tool in cell biology research and a potential therapeutic agent. Understanding its core mechanisms, quantitative parameters, and proper experimental handling is crucial for its effective application in research and drug development. The detailed information and protocols provided in this guide serve as a comprehensive resource for scientists working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The insulin-mimetic agent vanadate promotes receptor endocytosis and inhibits intracellular ligand-receptor degradation by a mechanism distinct from the lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. "Study of the Insulin Mimetic this compound in Glucosamine Induc" by Kalan McPherson [scholarworks.wmich.edu]

- 7. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sigmaaldrich.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound improves learning and memory in intracerebroventricular-streptozotocin rat model of Alzheimer's disease through modulation of brain insulin resistance induced tau pathology [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

role of sodium orthovanadate in cell signaling pathways

An In-depth Technical Guide to the Role of Sodium Orthovanadate in Cell Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Na₃VO₄) is a powerful and widely utilized chemical tool in cellular biology and biomedical research. As a structural analog of phosphate, its primary mechanism of action is the competitive inhibition of a broad range of enzymes involved in phosphoryl transfer reactions, most notably protein tyrosine phosphatases (PTPs).[1][2][3] This inhibitory action artificially maintains or increases the tyrosine phosphorylation state of numerous proteins, thereby profoundly impacting cellular signaling cascades. This technical guide provides a comprehensive overview of this compound's core mechanisms, its influence on critical signaling pathways such as the insulin, MAPK, and PI3K/Akt pathways, and its applications in research. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to equip researchers with the practical knowledge required for its effective use.

Core Mechanism of Action: A Phosphate Analog

The function of this compound is rooted in its ability to act as a phosphate analog.[1][3] In its pentavalent state, the vanadate ion (HVO₄²⁻ or H₂VO₄⁻) adopts a tetrahedral geometry that is structurally similar to inorganic phosphate.[3][4] This allows it to bind to the active sites of phosphatases. Furthermore, it can form a five-coordinate trigonal bipyramidal structure that mimics the transition state of phosphoryl transfer reactions, effectively "trapping" the enzyme and preventing catalysis.[3][5] This makes it a potent competitive inhibitor.[6]

Its primary targets include:

-

Protein Tyrosine Phosphatases (PTPs) : This is its most recognized role, making it an invaluable tool for studying signaling pathways regulated by tyrosine phosphorylation.[2][6][7]

-

Alkaline Phosphatases .[1]

By inhibiting these enzymes, this compound leads to a global increase in the phosphotyrosine content of cellular proteins, thereby activating signaling pathways that are normally transient or require a specific stimulus.[9]

Modulation of Key Signaling Pathways

This compound's ability to globally inhibit PTPs allows it to influence multiple downstream signaling pathways critical for cell growth, metabolism, proliferation, and survival.

The Insulin Signaling Pathway

This compound is widely recognized for its insulin-mimetic properties.[10][11] By inhibiting PTPs like PTP1B, it prevents the dephosphorylation of the insulin receptor and its downstream substrates (e.g., IRS proteins). This leads to sustained activation of the insulin signaling cascade, promoting glucose uptake and metabolism even in the absence of insulin.[10][12][13]

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central node for cell survival, proliferation, and growth. This compound treatment can lead to the activation of Akt.[8] This activation can occur downstream of receptor tyrosine kinases (as in the insulin pathway) or through other mechanisms, such as the phosphorylation and inhibition of the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/Akt pathway.[1] The resulting activation of Akt has been shown to have neuroprotective effects and can inhibit apoptosis by phosphorylating downstream targets like Bad.[8][14]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for regulating cell proliferation, differentiation, and survival. This compound treatment has been shown to prevent the decrease in MAPK phosphorylation and can restore its activation in certain cellular contexts.[8][15] By inhibiting the PTPs that dephosphorylate components of the MAPK cascade (e.g., MEK, ERK), this compound can lead to sustained pathway activation.

Quantitative Data Summary

The effective concentration of this compound and its inhibitory constants vary depending on the target enzyme and the cellular context.

| Parameter | Target Enzyme / Process | Value | Cell/System Type | Reference(s) |

| IC₅₀ | (Na,K)-ATPase | 10 µM | In vitro | [8] |

| IC₅₀ | Alkaline Phosphatase | 10 µM | In vitro | [8] |

| Kᵢ | PTP1B | 0.38 ± 0.02 µM | In vitro | [3] |

| Effective Conc. | Suppression of cancer cell viability | 2 - 32 µM | SGC-7901, MGC-803 cells | [1] |

| Effective Conc. | Induction of apoptosis | 2 - 4 µM | 8505C thyroid cancer cells | [16] |

| Effective Conc. | Inhibition of apoptosis | 40 µM | Hepatic sinusoidal endothelial cells | [14] |

| Effective Conc. | Oocyte activation | 1 mM | Pig oocytes | [17] |

| Effective Conc. | Inhibition of platelet NOS activity | 500 µM | Human platelets | [18] |

| Inhibition % | PP1α and PP2A activity | ~95% | In vitro kinase assay | [19] |

| Fold Increase | Phosphotyrosine levels | 16-fold | mT-transformed rat cells | [9] |

| Fold Increase | Western blot signal (phospho-MAPK) | 3 to 6-fold | Cell lysates | [20] |

Experimental Protocols

Preparation and Activation of this compound Stock Solution

For maximal inhibitory activity against PTPs, monomeric vanadate is required. At neutral pH and concentrations above 0.1 mM, vanadate polymerizes into decavanadate (orange/yellow solution). The following activation protocol depolymerizes vanadate into its active, colorless monomeric form.[1][4][21][22]

Materials:

-

This compound (Na₃VO₄) powder

-

Ultrapure water

-

1 M NaOH and 1 M HCl

-

pH meter

-

Boiling water bath or microwave

Procedure:

-

Prepare 200 mM Solution : Dissolve this compound in ultrapure water to a final concentration of 200 mM (e.g., 3.68 g in a final volume of 100 mL).[21] Stir until dissolved.

-

Adjust pH to 10.0 : Measure the pH and adjust it to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[1][22]

-

Boil to Depolymerize : Heat the solution to boiling and maintain for approximately 10 minutes, or until the yellow color disappears and the solution becomes colorless.[1][4] This step breaks down the polyvanadate complexes.

-

Cool to Room Temperature : Allow the solution to cool completely.

-

Re-adjust pH : The pH will typically drift upwards upon cooling. Re-adjust the pH back down to 10.0 with 1 M HCl.[21]

-

Repeat Cycles : Repeat the boiling (Step 3), cooling (Step 4), and pH adjustment (Step 5) cycles until the pH stabilizes at 10.0 and the solution remains colorless after the addition of HCl.[1][21]

-

Aliquot and Store : Aliquot the activated 200 mM stock solution into small volumes and store at -20°C.[1][22] The typical working concentration in cell lysates is 1 mM.

Use in Cell Lysis for Phosphoprotein Analysis (Western Blotting)

To preserve the phosphorylation state of proteins during cell lysis and subsequent analysis, activated this compound is a critical component of lysis buffers.

Materials:

-

Cultured cells treated with desired stimuli

-

Ice-cold 1X Phosphate-Buffered Saline (PBS)

-

RIPA or similar lysis buffer

-

Protease Inhibitor Cocktail

-

Activated 200 mM this compound stock

-

Other phosphatase inhibitors (e.g., Sodium Fluoride, β-glycerophosphate)

Lysis Buffer Recipe Example (RIPA with Inhibitors):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or Triton X-100)

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

1 mM Activated this compound (add fresh from stock)[23]

-

1X Protease Inhibitor Cocktail (add fresh)

-

10 mM Sodium Fluoride (optional, for serine/threonine phosphatases)[24]

Procedure:

-

Prepare Cells : Place the cell culture dish on ice and aspirate the culture medium.

-

Wash : Wash the cells once with ice-cold 1X PBS. Aspirate the PBS completely.

-

Lyse : Add an appropriate volume of ice-cold lysis buffer (containing freshly added inhibitors) to the dish.

-

Scrape and Collect : Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate : Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Clarify Lysate : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[24]

-

Collect Supernatant : Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. This is the protein extract.

-

Quantify and Store : Determine the protein concentration (e.g., via BCA assay). Aliquot and store at -80°C or use immediately for Western blotting.

-

Western Blotting Enhancement : For particularly weak phospho-signals, some protocols recommend including 1-5 mM this compound in the antibody blocking and washing buffers to inhibit any residual phosphatase activity on the membrane.[20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Pentavalent Organo-Vanadates as Transition State Analogues for Phosphoryl Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. neb.com [neb.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. caringsunshine.com [caringsunshine.com]

- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 12. Insulin-like effects of this compound on diacylglycerol-protein kinase C signaling in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound induced tyrosine phosphorylation of platelet nitric oxide synthase negatively regulates enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Protocols [cellsignet.com]

- 22. encodeproject.org [encodeproject.org]

- 23. Western blots analyses [bio-protocol.org]

- 24. pubcompare.ai [pubcompare.ai]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Sodium Orthovanadate

This compound (Na₃VO₄) is a widely utilized inorganic compound in biomedical research, primarily known for its potent ability to inhibit a broad spectrum of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases.[1][2][3] Its action as a phosphate analog allows it to competitively inhibit enzymes that dephosphorylate key signaling molecules, making it an invaluable tool for studying phosphorylation-dependent signaling pathways.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and its role in modulating critical cellular signaling cascades.

Core Chemical and Physical Properties

This compound is a salt of the vanadate oxyanion (VO₄³⁻).[5] It is a colorless, water-soluble solid that is typically available as a white to light yellow powder.[1][5] Its stability and solubility make it suitable for a wide range of biochemical and cell-based assays.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | Na₃VO₄ | [1][2] |

| Molecular Weight | 183.91 g/mol | [1][6] |

| CAS Number | 13721-39-6 | [1][6] |

| Appearance | White to light yellow solid/powder | [1][5] |

| Melting Point | 858 - 866 °C | [5][7] |

| Solubility in Water | 22.17 g/100 mL; Soluble up to 100 mM | [2][5] |

| Solubility in Ethanol | Insoluble | [5][7] |

| Stability | Stable. Incompatible with strong oxidizing agents. |[7] |

Mechanism of Action: Phosphatase Inhibition

The inhibitory activity of this compound stems from the structural similarity of the vanadate ion (HVO₄²⁻ or H₂VO₄⁻ at near-neutral pH) to phosphate.[1][8] This allows it to act as a competitive inhibitor, binding to the active site of phosphatases.[4][5] This reversible inhibition prevents the dephosphorylation of substrate proteins, thereby prolonging the phosphorylated and typically active state of key signaling molecules.[4][5]

Table 2: Inhibitory Activity of this compound

| Target Class | Specific Examples | IC₅₀ | References |

|---|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | General PTPs, PTP1B | ~10 µM | [6][9] |

| Alkaline Phosphatases | General Alkaline Phosphatases | ~10 µM | [6][9] |

| ATPases | (Na⁺,K⁺)-ATPase | ~10 µM |[9] |

Caption: Mechanism of competitive inhibition by this compound.

Experimental Protocols

Preparation of Activated this compound

For maximum inhibitory activity, this compound must be "activated." In solution, especially at concentrations above 0.1 mM and neutral pH, vanadate polymerizes into species like decavanadate, which are less effective inhibitors.[1][10] The activation process involves depolymerizing these forms into the monomeric orthovanadate species.[1][5]

Detailed Protocol:

-

Dissolution: Prepare a 200 mM stock solution by dissolving this compound in high-purity water. For example, dissolve 3.68 g in water and bring the final volume to 100 mL.[1][11][12]

-

pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will turn yellow as the pH is lowered towards 10.[1][12][13]

-

Depolymerization: Boil the solution until it becomes colorless (approximately 10 minutes). This step breaks down the polymeric vanadate.[1][13]

-

Equilibration: Cool the solution to room temperature.

-

Re-adjustment and Cycling: Readjust the pH to 10.0 and repeat the boiling and cooling cycle until the solution remains colorless and the pH stabilizes at 10.0 after boiling.[1][13] This ensures complete depolymerization.

-

Storage: Aliquot the final, activated 200 mM solution and store it at -20°C, where it is stable for at least a year.[1][14]

Caption: Workflow for the activation of this compound.

Use in Cell Culture and Lysates

Activated this compound is commonly added to cell culture media or lysis buffers to preserve the phosphorylation state of proteins.

-

For Cell Lysates: Add the 200 mM activated stock solution directly to the lysis buffer to achieve a final working concentration, typically 1 mM.[14]

-

For Live Cell Treatment: The stock solution should be sterile-filtered through a 0.2 µm filter before being diluted into the cell culture medium.[1][14] Working concentrations can vary, often ranging from 1 µM to 200 µM, depending on the cell type and experimental goals.[15][16]

Role in Cellular Signaling Pathways

This compound's ability to inhibit PTPs makes it a powerful modulator of signaling pathways regulated by tyrosine phosphorylation.

Insulin and Akt Signaling

A primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin receptor. By inhibiting PTP1B, vanadate mimics the effects of insulin, enhancing the phosphorylation of the insulin receptor and downstream targets like Akt (Protein Kinase B).[8][17] This leads to increased glucose uptake and metabolism.[8][18] This insulin-mimetic effect has prompted research into vanadium compounds for diabetes treatment.[8][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Protein Tyrosine Phosphatase Inhibitors: R&D Systems [rndsystems.com]

- 3. adooq.com [adooq.com]

- 4. neb.com [neb.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. This compound | 13721-39-6 [chemicalbook.com]

- 8. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Protocols [cellsignet.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. Preparation of a this compound solution [liverpool.ac.uk]

- 14. This compound, ACTIVATED, 200mM SOLN | Part ActVO-4 [fivephoton.com]

- 15. caymanchem.com [caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound Changes Fatty Acid Composition and Increased Expression of Stearoyl-Coenzyme A Desaturase in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insulin-like effects of this compound on diacylglycerol-protein kinase C signaling in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caringsunshine.com [caringsunshine.com]

Sodium Orthovanadate: A Technical Guide to its History, Discovery, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orthovanadate (Na₃VO₄) has, for decades, been a cornerstone tool in cellular signaling research. Initially identified as a potent inhibitor of ATPases, its utility has expanded dramatically due to its effective inhibition of protein tyrosine phosphatases (PTPs). This technical guide provides an in-depth exploration of the history and discovery of this compound, its biochemical properties, and its application in studying critical signaling pathways. We present a compilation of its inhibitory constants, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates. This document serves as a comprehensive resource for researchers leveraging this compound to investigate cellular processes and explore novel therapeutic strategies.

History and Discovery

The journey of this compound in the annals of biochemical research began with an unexpected discovery. In 1977, researchers investigating (Na,K)-ATPase activity in ATP preparations from muscle tissue identified a potent, non-competitive inhibitor.[1] This inhibitor was subsequently identified as vanadate, the oxyanion of vanadium. This seminal finding unveiled the potent inhibitory properties of vanadate compounds, with this compound emerging as a stable and readily usable salt for research.

Early studies focused on its profound effect on ATPases, but its broader significance as a phosphate analog soon became apparent.[2] This structural mimicry allows it to competitively inhibit a wide range of phosphatases, most notably protein tyrosine phosphatases (PTPs), which are crucial regulators of signal transduction. This discovery transformed this compound into an indispensable tool for studying phosphorylation-dependent signaling cascades. Its ability to "freeze" the phosphotyrosine state of proteins within a cell lysate made it a standard component of lysis buffers for immunoprecipitation and Western blotting, enabling the detailed study of kinase-driven signaling pathways.

Further research uncovered the insulin-mimetic properties of this compound. By inhibiting PTP1B, a key negative regulator of the insulin receptor, it was shown to enhance insulin signaling, making it a subject of interest in diabetes research.[1][3] Over the years, its application has expanded to diverse fields, including cancer biology, immunology, and neuroscience, where it is used to probe the roles of tyrosine phosphorylation in cellular proliferation, inflammation, and neuronal signaling.

Biochemical Properties and Mechanism of Action

This compound is the inorganic compound with the chemical formula Na₃VO₄.[4] In aqueous solution, the vanadate ion (VO₄³⁻) exists in various protonated and polymeric forms depending on the pH and concentration. To achieve maximal inhibitory activity against PTPs, it is crucial to prepare an "activated" solution of monomeric orthovanadate. This is typically achieved by dissolving this compound in water, adjusting the pH to 10.0, and boiling the solution until it becomes colorless. This process depolymerizes the inactive decavanadate (orange-yellow) into the active monomeric orthovanadate.[4]

The primary mechanism of action of this compound lies in its ability to act as a transition-state analog for phosphate groups during enzymatic hydrolysis. PTPs catalyze the removal of phosphate from tyrosine residues through a cysteine-based nucleophilic attack, forming a transient phospho-enzyme intermediate. Vanadate, with its similar tetrahedral structure to phosphate, can enter the active site of the phosphatase and form a stable covalent adduct with the catalytic cysteine residue, thereby inactivating the enzyme.

Data Presentation: Inhibitory Activities

This compound exhibits a broad spectrum of inhibitory activity against various phosphatases. The following tables summarize key quantitative data on its inhibitory potency.

| Target Enzyme | IC50 / Ki | Organism/System | Reference |

| (Na,K)-ATPase | 40 nM (50% inhibition) | Muscle | [1] |

| Alkaline Phosphatase | 10 µM (IC50) | Not specified | [5] |

| (Na,K)-ATPase | 10 µM (IC50) | Not specified | [5] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 53 nM (IC50) | Not specified | |

| Human Alkaline Phosphatases | < 1 µM (Ki) | Human | |

| β-arrestin 1 cleavage (PTP-dependent) | 0.1 - 0.5 mM (IC50) | COS-1 cells | |

| Protein Phosphatase 1α (PP1α) | >95% inhibition at tested conc. | In vitro | [6] |

| Protein Phosphatase 2A (PP2A) | >95% inhibition at tested conc. | In vitro | [6] |

Table 1: Inhibitory Concentrations of this compound against Various Enzymes.

| Cell Line | Application | Effective Concentration | Reference |

| RAW 264.7 | Inhibition of NO production | 98.2 - 148.7 µM (IC50) | [7] |

| Anaplastic Thyroid Carcinoma (8505C) | Inhibition of cell viability | 0.80 - 3.76 µM (IC50) | [8] |

| Jurkat T cells | Inhibition of phosphatidylserine synthesis | 100 µM (IC50) |

Table 2: Effective Concentrations of this compound in Cellular Assays.

Experimental Protocols

Preparation of Activated this compound (100 mM Stock Solution)

Materials:

-

This compound (Na₃VO₄)

-

Deionized water (dH₂O)

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Heating plate or water bath

Protocol:

-

Dissolve 1.84 g of this compound in 80 mL of dH₂O.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.

-

Heat the solution to boiling and continue to boil until it becomes colorless.

-

Allow the solution to cool to room temperature.

-

Readjust the pH to 10.0. The solution may turn yellow again.

-

Repeat the boiling and cooling steps until the solution remains colorless at pH 10.0.

-

Bring the final volume to 100 mL with dH₂O.

-

Sterile filter the solution through a 0.22 µm filter.

-

Aliquot and store at -20°C.

Western Blotting with this compound in Lysis Buffer

Materials:

-

Cells or tissue sample

-

Ice-cold PBS

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Activated this compound (100 mM stock)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge

Protocol:

-

Immediately before use, add activated this compound to the RIPA lysis buffer to a final concentration of 1 mM.

-

Add a protease inhibitor cocktail to the lysis buffer.

-

Wash cells once with ice-cold PBS and aspirate the PBS completely.

-

Add the complete lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.

-

Proceed with your standard Western blotting protocol.

Cell Viability Assay (MTT or WST-1)

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (sterile-filtered)

-

MTT or WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Visualization of Modulated Signaling Pathways

This compound's inhibitory effect on PTPs has profound consequences on various signaling pathways. Below are Graphviz diagrams illustrating its impact on two well-characterized pathways.

Insulin Signaling Pathway

AKT-IKKβ Anti-Inflammatory Signaling Pathway

Conclusion

This compound remains a powerful and versatile tool in the arsenal of researchers studying cellular signaling. Its well-established role as a potent inhibitor of protein tyrosine phosphatases allows for the elegant dissection of phosphorylation-dependent pathways. From its initial discovery as an ATPase inhibitor to its current use in diverse fields of biomedical research, the journey of this compound highlights the importance of fundamental biochemical discoveries in advancing our understanding of complex biological systems. This guide provides a solid foundation for both new and experienced researchers to effectively utilize this invaluable chemical probe in their scientific endeavors. As our understanding of the intricate web of cellular signaling continues to grow, the applications of this compound are likely to expand, further solidifying its place as a critical reagent in the modern life sciences laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Insulin-like effects of this compound on diacylglycerol-protein kinase C signaling in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sodium Orthovanadate for the Study of Protein Phosphorylation

Abstract

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The dynamic nature of phosphorylation, orchestrated by protein kinases and phosphatases, necessitates precise tools for its investigation. Sodium orthovanadate (Na₃VO₄) has long been a cornerstone reagent for researchers seeking to preserve and study the phosphoproteome. This technical guide provides an in-depth overview of the core principles and practical applications of this compound as a protein phosphatase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction and protein regulation. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory properties, and provides comprehensive experimental protocols for its use in preserving protein phosphorylation for downstream analysis.

Introduction: The Challenge of Studying Protein Phosphorylation

The phosphorylation state of a protein is a transient and tightly regulated event. Upon cell lysis, endogenous phosphatases are released, which can rapidly dephosphorylate proteins, obscuring the true phosphorylation status of the cellular proteome at the time of analysis. Consequently, the inclusion of phosphatase inhibitors in lysis buffers and other experimental reagents is critical for the accurate study of protein phosphorylation.

This compound is a widely used, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][2] Its efficacy, affordability, and compatibility with a range of biochemical assays have established it as an essential tool in the molecular biology toolbox. This guide will delve into the technical details of using this compound to effectively preserve protein phosphorylation for downstream applications such as Western blotting and phosphoproteomics.

Mechanism of Action: A Phosphate Analog

This compound exerts its inhibitory effects by acting as a competitive inhibitor and a phosphate analog.[1][2] The vanadate ion (H₂VO₄⁻ or HVO₄²⁻ at neutral pH) adopts a tetrahedral structure that closely resembles the transition state of the phosphate group during its transfer from a phosphorylated amino acid residue.[1] This structural mimicry allows vanadate to bind to the active site of PTPs, effectively blocking the access of their natural substrates and preventing dephosphorylation.

The inhibition by this compound is reversible and can be counteracted by the addition of chelating agents like EDTA or by dilution.[2][3][4] It is important to note that while it is a potent inhibitor of tyrosine phosphatases, it can also inhibit other phosphatases, including serine/threonine phosphatases, albeit with different potencies.[5][6] For instance, it has been shown to inhibit the serine/threonine phosphatase calcineurin.[5]

For maximal inhibitory activity, this compound must be in its monomeric, activated form.[1] In solution at neutral pH and concentrations above 0.1 mM, vanadate can polymerize, forming decavanadate, which is a less effective inhibitor.[1] The activation process, which involves adjusting the pH to 10 and boiling, depolymerizes decavanadate into the active monomeric orthovanadate.[1][7][8]

Figure 1: Mechanism of PTP inhibition by this compound.

Quantitative Data on this compound Inhibition

The effective concentration of this compound can vary depending on the specific application and the target phosphatases. The following tables summarize key quantitative data for its use.

| Parameter | Value | Target Enzyme(s) | Reference(s) |

| IC₅₀ | 10 µM | (Na,K)-ATPase | [9] |

| IC₅₀ | 100 µM | Inhibition of phosphatidylserine synthesis | [10] |

| Working Concentration | 1 mM | In cell lysis buffer | [1][11][12] |

| Working Concentration | 0.2 - 8 µM | In cell culture (dose-dependent suppression of proliferation) | [1] |

| Working Concentration | 1-2 mM | Induction of pronuclear formation in oocytes | [13] |

| Stock Solution Concentration | 200 mM | For laboratory preparation | [1][14][15] |

Table 1: Inhibitory Concentrations and Recommended Usage of this compound.

Impact on Cellular Signaling Pathways

By inhibiting phosphatases, this compound can significantly impact various signaling pathways, often mimicking the effects of growth factors or other stimuli that promote protein phosphorylation.

One of the most well-documented effects of this compound is its insulin-mimetic activity.[16][17] By inhibiting PTPs like PTP1B that dephosphorylate the insulin receptor, this compound can enhance and prolong insulin receptor signaling, leading to downstream effects such as increased glucose uptake.[16][18][19]

This compound has also been shown to influence other signaling cascades, including:

-

MAPK Pathway: It can prevent the dephosphorylation and inactivation of MAP kinases, thereby sustaining their activity.[9]

-

PI3K/Akt Pathway: It can promote the phosphorylation and activation of Akt, a key regulator of cell survival and metabolism.[1][9]

-

NF-κB Signaling: It has been reported to suppress the AKT-IKKβ signaling axis, leading to an anti-inflammatory response.[6][20]

Figure 2: Effect of this compound on the insulin signaling pathway.

Detailed Experimental Protocols

The proper preparation and use of this compound are crucial for obtaining reliable and reproducible results.

Preparation of Activated this compound Stock Solution (200 mM)

This protocol is adapted from established methods to ensure the depolymerization of vanadate for maximum inhibitory activity.[1][14][15][21]

Materials:

-

This compound (Na₃VO₄)

-

High-purity water (e.g., Milli-Q)

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Stir plate and stir bar

-

Beaker

-

Microwave or heating block

Procedure:

-

In a fume hood, dissolve 3.68 g of this compound in 90 mL of high-purity water with stirring.[15] Once dissolved, adjust the volume to 100 mL.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH is lowered towards 10.[1][14]

-

Heat the solution to boiling using a microwave or heating block until it becomes colorless.[1][14][15] This indicates the depolymerization of decavanadate.

-

Allow the solution to cool to room temperature. The pH will likely increase.

-

Readjust the pH to 10.0 with 1 M HCl.

-

Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[1][8][15]

-

Aliquot the activated 200 mM this compound solution into microcentrifuge tubes and store at -20°C.[1][14] The aliquots are stable for at least one year.[11][22]

Preparation of Cell Lysis Buffer for Phosphoprotein Analysis

The following is a common recipe for a RIPA (Radioimmunoprecipitation Assay) buffer supplemented with phosphatase and protease inhibitors.

Materials:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1% NP-40 (or Triton X-100)

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

1 mM EDTA

-

Protease inhibitor cocktail

-

Activated 200 mM this compound stock solution

Procedure:

-

Prepare the RIPA buffer base without inhibitors.

-

Immediately before use, add the protease inhibitor cocktail according to the manufacturer's instructions.

-

Add the activated this compound stock solution to a final concentration of 1 mM (a 1:200 dilution of the 200 mM stock).[12]

-

Keep the complete lysis buffer on ice.

Western Blotting Workflow for Phosphorylated Proteins

This protocol outlines the key steps for analyzing protein phosphorylation by Western blotting, from cell lysis to detection.

Figure 3: Experimental workflow for phosphoprotein analysis.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer containing this compound and protease inhibitors.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a suitable method like the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a calculated volume of lysate with Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Milk is sometimes avoided for phosphoprotein detection as it contains phosphoproteins that can increase background.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

Conclusion

This compound is an indispensable reagent for the accurate study of protein phosphorylation. Its ability to effectively inhibit protein tyrosine phosphatases preserves the in vivo phosphorylation status of proteins during and after cell lysis. By understanding its mechanism of action, preparing it correctly to ensure maximal activity, and incorporating it into well-designed experimental protocols, researchers can confidently investigate the intricate roles of protein phosphorylation in cellular signaling and disease. This guide provides the foundational knowledge and practical steps necessary for the successful application of this compound in protein phosphorylation research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. neb.com [neb.com]

- 4. neb.com [neb.com]

- 5. Serine/threonine phosphatase activity of calcineurin is inhibited by this compound and dithiothreitol reverses the inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Preparation of a this compound solution [liverpool.ac.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, Activated | Sigma-Aldrich [sigmaaldrich.com]

- 12. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 13. academic.oup.com [academic.oup.com]

- 14. laboratorynotes.com [laboratorynotes.com]

- 15. Protocols [cellsignet.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Insulin-like effect of vanadyl ion on streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insulin-like effects of this compound on diacylglycerol-protein kinase C signaling in BC3H-1 myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The insulin-mimetic agent vanadate promotes receptor endocytosis and inhibits intracellular ligand-receptor degradation by a mechanism distinct from the lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. This compound, ACTIVATED, 200mM SOLN | Part ActVO-4 [fivephoton.com]

Methodological & Application

Application Notes and Protocols: Sodium Orthovanadate Activation for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orthovanadate (Na₃VO₄) is a widely used and potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases.[1][2][3] Its ability to preserve the phosphorylation state of proteins makes it an invaluable tool in cell biology research, particularly for studying signaling pathways regulated by tyrosine phosphorylation.[3][4][5] In its solid form and in solutions at neutral pH, vanadate exists in a polymerized, less active state.[1][6] Therefore, an activation step involving pH adjustment and boiling is crucial to depolymerize it into the monomeric, active orthovanadate form (HVO₄²⁻ or H₂VO₄⁻) for maximal inhibitory activity in cell culture and lysate applications.[1][6]

These application notes provide a detailed protocol for the activation of this compound and its subsequent use in cell culture experiments to modulate protein tyrosine phosphorylation.

Mechanism of Action

This compound acts as a competitive inhibitor of protein tyrosine phosphatases.[3] Structurally similar to phosphate, the vanadate monomer binds to the active site of PTPs, preventing them from dephosphorylating their target proteins. This inhibition leads to an accumulation of tyrosine-phosphorylated proteins, thereby amplifying or prolonging the signals transduced through tyrosine kinase pathways. This mechanism is fundamental to studying a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the preparation and use of activated this compound.

| Parameter | Value | Notes |

| Stock Solution Concentration | 200 mM | Prepared in ultrapure water.[1][7] |

| Activation pH | 10.0 | Adjusted with 1 M NaOH or 1 M HCl.[1][6] |

| Working Concentration (Cell Lysates) | 1 mM | Recommended for preserving phosphorylation in lysates.[2][5] |

| Working Concentration (Cell Culture) | 2 µM - 2 mM | Highly dependent on cell type and experimental goals.[1][8] |

| Storage Temperature | -20°C | Aliquots of the activated stock solution should be stored frozen.[1][5] |

| Stability of Activated Stock | At least 1 year | When stored properly at -20°C.[2] |

Experimental Protocols

Protocol 1: Activation of this compound (Preparation of 200 mM Stock Solution)

This protocol details the steps to prepare a highly active, monomeric solution of this compound.

Materials:

-

This compound (Na₃VO₄) powder

-

Ultrapure water (dH₂O)

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

pH meter

-

Stir plate and stir bar

-

Beaker

-

Heating source (e.g., hot plate with boiling capabilities or microwave)

-

Sterile conical tubes for aliquoting

-

0.22 µm syringe filter (for cell culture applications)

Procedure:

-

Prepare a 200 mM solution: Dissolve 3.68 g of this compound in 90 mL of ultrapure water with stirring. Once fully dissolved, adjust the final volume to 100 mL.[7]

-

Adjust pH to 10.0: Slowly add 1 M NaOH or 1 M HCl while monitoring the pH. As the pH is adjusted, the solution will likely turn yellow, which is indicative of polymerized vanadate.[1][7]

-

Boil the solution: Heat the solution to boiling and maintain a gentle boil for approximately 10 minutes. The solution should become colorless as the vanadate depolymerizes.[1][6]

-

Cool to room temperature: Remove the solution from the heat and allow it to cool to room temperature.

-

Readjust pH and repeat: After cooling, the pH will likely have changed. Readjust the pH back to 10.0 with 1 M HCl or 1 M NaOH.

-

Repeat boiling and cooling cycles: Repeat steps 3-5 until the pH of the solution stabilizes at 10.0 after cooling and the solution remains colorless upon pH adjustment.[1][6] This indicates that the vanadate is fully depolymerized.

-

Final volume adjustment and storage: After the final cooling step, bring the volume to 100 mL with ultrapure water.

-

Aliquot and store: Dispense the activated this compound solution into small, sterile aliquots and store them at -20°C.[1][7]

Protocol 2: General Application in Cell Culture

This protocol provides a general guideline for treating cultured cells with activated this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

-

Cultured cells in appropriate medium

-

Activated 200 mM this compound stock solution (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS)

-

Cell culture incubator

-

Sterile pipettes and tubes

Procedure:

-

Thaw and prepare working solution: Thaw an aliquot of the activated 200 mM this compound stock solution at room temperature. For cell culture applications, it is recommended to sterile-filter the required amount of the stock solution through a 0.22 µm syringe filter before use for extended exposures.[2]

-

Determine final concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be used. Concentrations can range from 2 µM to 2 mM.[1][8]

-

Treat cells: Add the appropriate volume of the activated this compound stock solution directly to the cell culture medium to achieve the desired final concentration. Gently swirl the plate or flask to ensure even distribution.

-

Incubate: Return the cells to the incubator and incubate for the desired period. Incubation times can vary from minutes to hours depending on the specific signaling pathway being investigated.

-

Harvest cells: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis and subsequent analysis (e.g., Western blotting for phosphotyrosine). For cell lysis, it is crucial to include a phosphatase inhibitor cocktail that also contains this compound (typically at a final concentration of 1 mM) in the lysis buffer to maintain the phosphorylation state of the proteins.[2][5]

Visualizations

Caption: Workflow for the activation of this compound.

Caption: Mechanism of PTP inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, ACTIVATED, 200mM SOLN | Part ActVO-4 [fivephoton.com]

- 3. neb.com [neb.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, Activated | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Protocols [cellsignet.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes: Preparation of Activated Sodium Orthovanadate Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

Sodium orthovanadate (Na₃VO₄) is a widely used, potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases.[1][2] It acts as a structural mimic of phosphate and is an essential component of lysis buffers to preserve the phosphorylation state of proteins during cellular extraction and analysis.

In aqueous solutions, vanadate exists in equilibrium between the monomeric form (orthovanadate) and various polymeric forms (e.g., decavanadate).[3] The monomeric form is the active phosphatase inhibitor. At neutral or acidic pH, vanadate polymerizes, resulting in a yellow-orange colored solution with significantly reduced inhibitory activity.[1] This protocol details the critical activation process, which uses heat and pH adjustments to depolymerize vanadate into its colorless, active monomeric state, ensuring maximum efficacy in your experiments.[1]

Summary of Quantitative Data

The following table summarizes the key chemical and experimental parameters for preparing and using a this compound stock solution.

| Parameter | Value | Reference |

| Chemical Properties | ||

| Chemical Formula | Na₃VO₄ | [4] |

| Molecular Weight (MW) | 183.91 g/mol | [4][5] |

| CAS Number | 13721-39-6 | [1][4] |

| Appearance | White to off-white solid | [1][6] |

| Stock Solution Parameters | ||

| Recommended Concentration | 200 mM | [1][4] |

| Final pH | 10.0 | [1][4] |

| Appearance (Activated) | Colorless, clear solution | [7] |

| Storage Temperature | -20°C or -80°C | [1][4] |

| Shelf-Life (Frozen Aliquots) | 1 year at -20°C; 2 years at -80°C | [1][4] |

| Working Solution Parameters | ||

| Typical Working Concentration | 1 mM | [1] |

| Recommended Dilution (from 200 mM stock) | 1:200 |

Experimental Protocol

This protocol describes the preparation of 100 mL of a 200 mM activated this compound stock solution.

3.1 Materials and Equipment

-

Reagents:

-

This compound (Na₃VO₄, MW = 183.91 g/mol )

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ultrapure (Milli-Q) or deionized water

-

-

Equipment:

-

Analytical balance

-

100 mL beaker or flask

-

100 mL graduated cylinder

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Heating source (boiling water bath or microwave oven)

-

Conical tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

-

3.2 Safety Precautions

-

This compound is harmful if swallowed, inhaled, or in contact with skin. Handle with care.

-

Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]

3.3 Preparation and Activation Workflow

The following diagram outlines the key steps in the activation protocol.

Caption: Workflow for preparing activated this compound stock solution.

3.4 Step-by-Step Methodology

-

Prepare Initial Solution:

-

First pH Adjustment:

-

Depolymerization by Boiling:

-

Cooling and pH Stabilization:

-

Remove the solution from the heat and allow it to cool to room temperature.

-

Once cooled, measure the pH again. It will likely have risen above 10.0.

-

Readjust the pH back down to 10.0 with 1 M HCl.

-

-

Repeat Activation Cycle:

-

Final Volume Adjustment and Storage:

-

Once the solution is stable, transfer it to a 100 mL graduated cylinder and add ultrapure water to a final volume of 100 mL.

-

Dispense the activated stock solution into small, single-use aliquots (e.g., 1 mL) in microcentrifuge tubes.[1]

-

Store the aliquots at -20°C for up to one year or at -80°C for long-term storage (up to two years).[1][4]

-

3.5 Using the Activated Stock Solution

-

For Cell Lysates: The 200 mM stock solution is typically added to lysis buffer to a final working concentration of 1 mM (a 1:200 dilution).[7]

-

For Cell Culture: If adding to cell culture media, the stock solution must first be sterilized by passing it through a 0.22 µm syringe filter.[1]

-

Upon Thawing: After thawing a frozen aliquot, vortex the tube to ensure any crystals that may have formed are fully redissolved.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound [sigmaaldrich.com]

- 7. This compound, ACTIVATED, 200mM SOLN | Part ActVO-4 [fivephoton.com]

- 8. neb.com [neb.com]

- 9. Protocols [cellsignet.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. Preparation of a this compound solution [liverpool.ac.uk]

Optimal Concentration of Sodium Orthovanadate for Phosphatase Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium orthovanadate (Na₃VO₄) is a widely utilized and potent inhibitor of a variety of phosphatases, including protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases. Its efficacy stems from its ability to act as a phosphate analog, competitively inhibiting the dephosphorylation of substrate proteins.[1][2][3] Proper preparation and application of this compound are critical for achieving maximal inhibitory activity in experimental settings. These notes provide detailed protocols and guidelines for the optimal use of this compound in research and drug development.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the specific application, cell type, and target phosphatase. Below is a summary of reported effective concentrations for various experimental contexts.

| Application | Cell/System Type | Effective Concentration | Notes |

| General Phosphatase Inhibition in Lysates | Various | 1 mM | Recommended final concentration in cell or tissue lysates.[1][4] |

| Inhibition of Alkaline Phosphatase & (Na,K)-ATPase | Enzyme Assay | IC₅₀: 10 µM | The concentration required to inhibit 50% of the enzyme's activity.[5] |

| Suppression of Cell Proliferation | SGC-7901 and MGC-803 cancer cell lines | 2-32 µM | Suppressed cell viability in a dose-dependent manner over 48 hours. |

| Enhancement of Cell Viability | Recombinant cell culture (expressing huTNFR-Fc) | 20 µM | Reduced the requirement for IGF-1 to maintain viability.[6] |

| Parthenogenetic Activation of Oocytes | Pig Oocytes | 1-2 mM | Induced pronuclear formation in a dose-dependent manner.[7] |

| Antimicrobial Activity | E. coli and Lactococcus lactis | MIC: 40 µM | Minimum inhibitory concentration observed.[8] |

Mechanism of Action and Cellular Effects

This compound primarily functions as a competitive inhibitor of protein tyrosine phosphatases.[9][10] By mimicking the phosphate group, it binds to the active site of these enzymes, preventing them from dephosphorylating their target proteins. This leads to an increase in the tyrosine phosphorylation of key signaling molecules.

One of the well-documented downstream effects of this compound treatment is the activation of the PI3-K/Akt signaling pathway.[1] This can lead to various cellular responses, including the inhibition of apoptosis and the promotion of cell survival.[1] Additionally, this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[3]

Experimental Protocols

Preparation of Activated this compound Stock Solution (200 mM)

For maximal inhibitory activity, this compound must be "activated" by depolymerization.[1][2] In solution at neutral or acidic pH, vanadate ions tend to polymerize, forming less active decavanadate (orange-yellow solution).[1][11] The following protocol ensures the preparation of a monomeric, highly active, colorless vanadate solution.

Materials:

-

This compound (Na₃VO₄) powder

-

Ultrapure water

-

1 M NaOH

-

1 M HCl

-

pH meter

-

Boiling water bath or microwave

Procedure:

-

Dissolve 3.68 g of this compound in 90 mL of ultrapure water to create a 200 mM solution.[12] Stir until the powder is completely dissolved. The final volume should be brought to 100 mL.

-

Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl.[1][12] The solution will likely turn yellow at this stage due to the presence of decavanadate.

-

Heat the solution to boiling for approximately 10 minutes, or until the solution becomes colorless.[1][11] This process facilitates the depolymerization of vanadate.

-

Cool the solution to room temperature.

-

Readjust the pH to 10.0. The pH will likely have decreased during boiling.

-

Repeat the boiling and cooling cycles until the pH stabilizes at 10.0 and the solution remains colorless upon pH adjustment.[1][12]

-

Aliquot the activated 200 mM this compound solution into smaller volumes and store at -20°C.[1][4] The solution is stable for at least one year under these conditions.[4]

Application in Cell Lysates for Phosphatase Inhibition

Procedure:

-

Prepare your cell or tissue lysate according to your standard protocol. It is recommended to use a buffer such as HEPES, as some common buffer components like EDTA can interfere with vanadate's inhibitory activity.[4][9]

-

Immediately before use, thaw an aliquot of the 200 mM activated this compound stock solution. If any crystals have formed upon freezing, vortex the solution to ensure they are fully redissolved.[4]

-

Add the activated this compound stock solution to the lysate to a final concentration of 1 mM. For example, add 5 µL of the 200 mM stock solution to 995 µL of lysate.

-

Proceed with your downstream applications, such as immunoprecipitation or Western blotting.

Application in Live Cell Culture

Procedure:

-

Thaw an aliquot of the 200 mM activated this compound stock solution.

-

For sterile applications, filter the required amount of the stock solution through a 0.2 µm syringe filter.[1][4]

-

Dilute the sterile this compound solution directly into the cell culture medium to achieve the desired final concentration (e.g., 1 mM or as determined by dose-response experiments).[4]

-

Incubate the cells for the desired period.

Visualizations

Caption: Workflow for preparing activated this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phosphatase inhibition by this compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, ACTIVATED, 200mM SOLN | Part ActVO-4 [fivephoton.com]

- 5. selleckchem.com [selleckchem.com]

- 6. US6974681B1 - Cell culture performance with vanadate - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanism of the antimicrobial activity induced by phosphatase inhibitor sodium ortho-vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. neb.com [neb.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Protocols [cellsignet.com]

Application Notes and Protocols for Phosphopeptide Enrichment Using Sodium Orthovanadate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of the phosphoproteome provides invaluable insights into the intricate signaling networks that are often dysregulated in diseases such as cancer. However, the low stoichiometry of phosphorylation and the lability of phosphate groups present significant analytical challenges. A crucial step in phosphoproteomic workflows is the effective inhibition of phosphatases during cell lysis and protein extraction to preserve the in vivo phosphorylation state of proteins. Sodium orthovanadate (Na₃VO₄) is a widely used and effective inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases, making it an essential component of lysis buffers for phosphopeptide enrichment.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in phosphopeptide enrichment workflows, tailored for researchers in academia and the pharmaceutical industry.

The Role of this compound in Phosphoproteomics

This compound acts as a competitive inhibitor of PTPs by mimicking the transition state of the phosphate group in the dephosphorylation reaction. Its inclusion in cell lysis buffers is critical to prevent the artificial dephosphorylation of tyrosine residues on proteins by endogenous phosphatases that are released upon cell disruption. This preservation of the phosphoproteome is paramount for the accurate and sensitive analysis of phosphorylation-dependent signaling events. It is often used in combination with other phosphatase inhibitors, such as sodium fluoride (for serine/threonine phosphatases), to achieve broad-spectrum inhibition.[1][2][3][4]

Data Presentation: Efficacy of Phosphatase Inhibition in Phosphopeptide Enrichment

| Parameter | Typical Value with Phosphatase Inhibitors | Reference |

| Number of Identified Phosphopeptides | > 7,500 from a single experiment | [5][6] |

| Enrichment Specificity | > 90% | [5][6][7] |

| Quantitative Reproducibility (CV) | < 15% | [5][6] |

| Phosphopeptide Recovery | Highly dependent on starting material and enrichment method | [8][9] |

Note: These values are representative and can vary based on cell type, sample amount, enrichment chemistry (e.g., TiO₂, Fe-IMAC), and mass spectrometry platform.

Experimental Protocols

Protocol 1: Preparation of Activated this compound Stock Solution (200 mM)

For maximal inhibitory activity, this compound must be "activated" by depolymerization. This is achieved by adjusting the pH and boiling.

Materials:

-

This compound (Na₃VO₄)

-

Ultrapure water

-

1 M HCl

-

1 M NaOH

-

pH meter

-

Heating plate or microwave

Procedure:

-

Dissolve 3.68 g of this compound in 90 mL of ultrapure water.

-

Stir until fully dissolved. The solution may appear yellowish.

-

Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow upon acidification.

-

Bring the solution to a boil. The solution should become colorless.

-

Cool the solution to room temperature.

-